(1E)-2-phenyl-1-(2-thienyl)ethanone oxime
CAS No.: 1071537-60-4
Cat. No.: VC2653823
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1071537-60-4 |
|---|---|
| Molecular Formula | C12H11NOS |
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | (NE)-N-(2-phenyl-1-thiophen-2-ylethylidene)hydroxylamine |
| Standard InChI | InChI=1S/C12H11NOS/c14-13-11(12-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,14H,9H2/b13-11+ |
| Standard InChI Key | YUFSIOKDHLZVNH-ACCUITESSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CS2 |
| SMILES | C1=CC=C(C=C1)CC(=NO)C2=CC=CS2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(=NO)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Characteristics
(1E)-2-phenyl-1-(2-thienyl)ethanone oxime is an organic compound classified as an oxime derivative containing both thiophene and phenyl functional groups. This compound is characterized by a C=N-OH (oxime) functional group connecting the thiophene and phenyl moieties. The prefix "(1E)-" indicates the stereochemical configuration around the C=N bond of the oxime group, specifically the E-isomer .
The compound's IUPAC name is (NE)-N-(2-phenyl-1-thiophen-2-ylethylidene)hydroxylamine, which explicitly describes its molecular structure. Its molecular formula is C₁₂H₁₁NOS, indicating it contains twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom . The thiophene ring contributes the sulfur atom, while the oxime functionality provides both nitrogen and oxygen atoms.
Structural Identifiers and Representations
To facilitate identification and database searching, this compound is associated with several standardized chemical identifiers. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 1071537-60-4, providing a unique identifier in chemical databases . Additionally, it is indexed in the PubChem database with the Compound ID (CID) 45925597 .
The compound's structure can be represented through various chemical notation systems:
Table 1: Chemical Identifiers for (1E)-2-phenyl-1-(2-thienyl)ethanone oxime
| Identifier Type | Value |
|---|---|
| CAS Number | 1071537-60-4 |
| PubChem CID | 45925597 |
| Molecular Formula | C₁₂H₁₁NOS |
| IUPAC Name | (NE)-N-(2-phenyl-1-thiophen-2-ylethylidene)hydroxylamine |
| Standard InChI | InChI=1S/C12H11NOS/c14-13-11(12-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,14H,9H2/b13-11+ |
| Standard InChIKey | YUFSIOKDHLZVNH-ACCUITESSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CS2 |
The compound contains a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom) connected to the oxime group, which in turn links to a benzene ring through a methylene (CH₂) bridge. This structural arrangement creates interesting electronic properties due to the conjugation between the aromatic systems and the oxime functional group.
Physical and Chemical Properties
Chemical Reactivity
The oxime functional group (C=N-OH) is known to participate in various chemical reactions, which would likely apply to (1E)-2-phenyl-1-(2-thienyl)ethanone oxime as well:
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The hydroxyl group of the oxime can engage in hydrogen bonding and undergo deprotonation in basic conditions.
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The nitrogen atom possesses a lone pair of electrons that can coordinate with metals, potentially forming complexes.
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The C=N bond can undergo reactions similar to other imines, including hydrolysis under acidic conditions.
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The thiophene ring, being an electron-rich heterocycle, can participate in electrophilic aromatic substitution reactions.
The presence of both thiophene and phenyl rings provides multiple sites for potential functionalization, making this compound potentially valuable as a building block in organic synthesis.
Analytical Characterization
Proper characterization of (1E)-2-phenyl-1-(2-thienyl)ethanone oxime is essential for confirming its identity, purity, and structural configuration. Various spectroscopic and analytical techniques can be employed for this purpose.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the structural features of organic compounds like (1E)-2-phenyl-1-(2-thienyl)ethanone oxime:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be useful for identifying key structural elements:
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¹H NMR would show signals for aromatic protons from both the thiophene and phenyl rings
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The methylene (CH₂) protons connecting the phenyl ring to the oxime carbon would appear as a distinct signal
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The hydroxyl proton from the oxime group would typically appear as a broad singlet
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Infrared (IR) Spectroscopy: Would reveal characteristic absorptions:
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O-H stretching from the oxime hydroxyl group (typically broad, around 3200-3400 cm⁻¹)
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C=N stretching of the oxime group (typically around 1650-1670 cm⁻¹)
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C-S stretching from the thiophene ring (typically around 600-700 cm⁻¹)
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Aromatic C-H and C=C stretching from both rings
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Mass Spectrometry: Would confirm the molecular weight (217.29 g/mol) and provide fragmentation patterns characteristic of the structural features.
Chromatographic Methods
Chromatographic techniques would be valuable for assessing the purity of (1E)-2-phenyl-1-(2-thienyl)ethanone oxime and separating it from potential synthetic impurities or isomers:
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High-Performance Liquid Chromatography (HPLC): Useful for purification and purity assessment
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Thin-Layer Chromatography (TLC): Valuable for monitoring reaction progress during synthesis
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Gas Chromatography (GC): May be applicable if the compound has sufficient volatility
Comparison with Related Compounds
To better understand (1E)-2-phenyl-1-(2-thienyl)ethanone oxime, it is valuable to compare it with structurally related compounds that have more documented properties and applications.
Structural Analogs
Several compounds in the search results share structural similarities with (1E)-2-phenyl-1-(2-thienyl)ethanone oxime:
Table 3: Comparison of (1E)-2-phenyl-1-(2-thienyl)ethanone oxime with Related Compounds
These structural relationships provide context for understanding the physical and chemical properties of (1E)-2-phenyl-1-(2-thienyl)ethanone oxime relative to better-characterized analogs.
Structure-Property Relationships
By comparing the properties of these related compounds, we can infer potential properties for (1E)-2-phenyl-1-(2-thienyl)ethanone oxime:
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The addition of the phenyl group (compared to simpler thiophene oximes) likely increases lipophilicity and may affect solubility profiles
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The melting point would likely be influenced by the additional aromatic ring and might be higher than simpler analogs
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The reactivity of the oxime functional group would be similar across these compounds, but electronic effects from the different substituents could modulate this reactivity
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